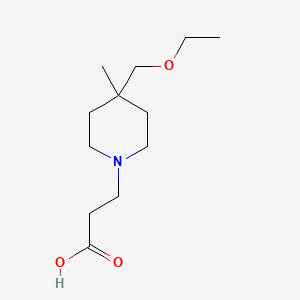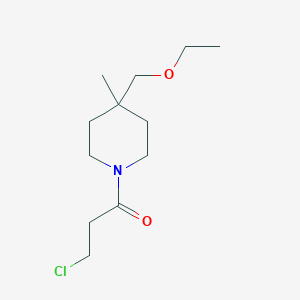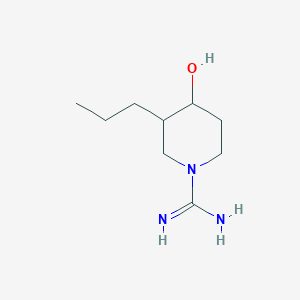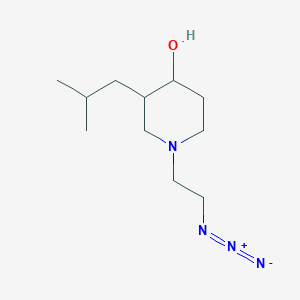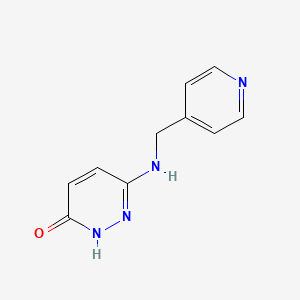
2-(3,3-Dimethoxycyclobutyl)-2-methylpropan-1-amine
Descripción general
Descripción
2-(3,3-Dimethoxycyclobutyl)-2-methylpropan-1-amine, also known as DMCPA, is an organic compound belonging to the class of amines. It is a colorless liquid with a boiling point of 191°C and a density of 1.09 g/ml. DMCPA is widely used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. In addition, it is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Aplicaciones Científicas De Investigación
Heterocyclic Amine Formation in Cooked Meats
Heterocyclic amines (HCAs) are potent carcinogens formed in meats during cooking. These compounds, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), have been associated with an increased risk of colorectal adenomas, which are precursors to colorectal cancer. A systematic review and meta-analysis highlighted the association between high intake levels of HCAs and an elevated risk of colorectal adenomas, suggesting a positive correlation between dietary intake of meat mutagens and cancer risk (Martínez Góngora et al., 2018).
Food-derived Heterocyclic Amines and Breast Cancer
Research has implicated food-derived heterocyclic amines, like PhIP, in the etiology of human breast cancer. These compounds, found in cooked meats, form DNA adducts in the mammary gland upon metabolic activation and have been shown to cause mammary gland cancer in rodent models. This suggests a potential role for food-derived HAs as etiological agents in human breast cancer, warranting further investigation into their interaction with other dietary factors in mammary carcinogenesis (Snyderwine, 1994).
Advances in Heterocyclic Aromatic Amine Research
A comprehensive review on heterocyclic aromatic amines (HAAs) in food safety covered their formation, mitigation, metabolism, and risk assessment. This research emphasized the significance of reducing HAAs during food processing and controlling dietary intake to mitigate associated cancer risks. The review also detailed the metabolism of HAAs in humans and their biomarkers for exposure assessment, underlining the importance of advanced research in mitigating the health risks posed by HAAs (Chen et al., 2020).
Propiedades
IUPAC Name |
2-(3,3-dimethoxycyclobutyl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-9(2,7-11)8-5-10(6-8,12-3)13-4/h8H,5-7,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRCFZGUVYCVEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1CC(C1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Dimethoxycyclobutyl)-2-methylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1479345.png)

